3-butyl-10-methyl-2-(3,4,5-trimethoxyphenyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione
Description
The compound 3-butyl-10-methyl-2-(3,4,5-trimethoxyphenyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione belongs to the pyrimido[4,5-b]quinoline class, a scaffold known for its diverse pharmacological activities, particularly in anticancer research . Structurally, it features a pyrimidoquinoline core substituted with a butyl group at position 3, a methyl group at position 10, and a 3,4,5-trimethoxyphenyl moiety at position 2. The trimethoxyphenyl group is electron-rich, which may enhance binding interactions with biological targets like enzymes or receptors. Its molecular formula is C25H27N3O5 (molecular weight: 449.51 g/mol), distinguishing it from simpler analogs through increased steric bulk and electronic complexity .
Properties
IUPAC Name |
3-butyl-10-methyl-2-(3,4,5-trimethoxyphenyl)pyrimido[4,5-b]quinoline-4,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O5/c1-6-7-12-28-23(15-13-18(31-3)22(33-5)19(14-15)32-4)26-24-20(25(28)30)21(29)16-10-8-9-11-17(16)27(24)2/h8-11,13-14H,6-7,12H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQMOEJTVXVCYHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=NC2=C(C1=O)C(=O)C3=CC=CC=C3N2C)C4=CC(=C(C(=C4)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are tubulin , heat shock protein 90 (Hsp90) , thioredoxin reductase (TrxR) , histone lysine-specific demethylase 1 (HLSD1) , activin receptor-like kinase-2 (ALK2) , P-glycoprotein (P-gp) , and platelet-derived growth factor receptor β . These targets play crucial roles in various cellular processes, including cell division, protein folding, oxidative stress response, gene expression, signal transduction, drug resistance, and cell growth.
Mode of Action
The compound interacts with its targets, leading to their inhibition. For instance, it inhibits tubulin polymerization, a critical process in cell division. It also down-regulates ERK2 protein and inhibits ERKs phosphorylation.
Biochemical Pathways
The compound affects several biochemical pathways due to its interaction with multiple targets. For example, by inhibiting tubulin, it disrupts the microtubule network, essential for cell division. By inhibiting Hsp90, it affects protein folding and stability. The inhibition of TrxR affects the cellular redox state.
Result of Action
The compound’s action results in a significant and dose-dependent accumulation of cells in the G2/M phase of the cell cycle, with a concomitant decrease of cells in other phases of the cell cycle (especially the G0/G1 phase). This indicates that the compound may have potential anti-cancer effects.
Biological Activity
3-butyl-10-methyl-2-(3,4,5-trimethoxyphenyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione is a synthetic compound of interest due to its potential biological activities. This article reviews its biological activity based on recent research findings, including structure-activity relationships (SAR), anti-inflammatory effects, and other pharmacological properties.
Chemical Structure and Properties
The compound features a pyrimidine core fused with a quinoline structure and is substituted with a butyl group and a trimethoxyphenyl moiety. Its chemical formula is with a molecular weight of approximately 366.45 g/mol.
Biological Activity Overview
Recent studies have highlighted various biological activities associated with this compound, particularly focusing on anti-inflammatory and anticancer properties.
Anti-inflammatory Activity
Research indicates that derivatives of pyrimidine compounds exhibit significant anti-inflammatory effects. The mechanism often involves inhibition of cyclooxygenase (COX) enzymes. For instance:
- Inhibition of COX Enzymes : In vitro assays demonstrated that certain pyrimidine derivatives inhibited COX-1 and COX-2 activities effectively. The IC50 values for these inhibitors were comparable to standard anti-inflammatory drugs like celecoxib (IC50 = 0.04 μmol) .
- In Vivo Studies : Animal models such as carrageenan-induced paw edema tests showed that compounds similar to 3-butyl-10-methyl-2-(3,4,5-trimethoxyphenyl)pyrimido[4,5-b]quinoline exhibited ED50 values indicating effective anti-inflammatory responses .
| Compound | COX-2 Inhibition IC50 (μmol) | ED50 (μM) |
|---|---|---|
| 3-butyl derivative | 0.04 ± 0.01 | 9.17 |
| Celecoxib | 0.04 ± 0.01 | - |
| Indomethacin | - | 9.17 |
Anticancer Activity
The compound's potential as an anticancer agent has also been explored:
- Cell Proliferation Inhibition : Studies have shown that similar quinoline derivatives can induce apoptosis in cancer cell lines through mitochondrial depolarization and activation of caspases . The induction of cell cycle arrest in the G2/M phase was observed in HeLa cells treated with these compounds.
- Mechanistic Insights : The anticancer mechanism may involve the disruption of tubulin polymerization and inhibition of endothelial cell sprouting, which are critical for tumor growth and metastasis .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrimidine derivatives:
- Substituent Effects : The presence of electron-donating groups such as methoxy enhances the anti-inflammatory activity by stabilizing the active conformation of the compound .
- Comparative Analysis : Compounds with varied substitutions on the quinoline or pyrimidine rings were tested for their biological efficacy, revealing that specific modifications significantly impacted their potency against COX enzymes and cancer cell lines.
Case Studies
Several case studies have documented the efficacy of related compounds:
- Anti-inflammatory Evaluation : A study involving a series of pyrimidine derivatives demonstrated their ability to reduce inflammation in animal models significantly.
- Anticancer Testing : Another study focused on triazole derivatives similar to the target compound showed promising results in inhibiting cancer cell proliferation and inducing apoptosis .
Scientific Research Applications
Anticancer Activity
Numerous studies have indicated that compounds containing the quinoline core exhibit potent anticancer properties. Research has shown that derivatives of quinoline can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) with IC50 values in the low micromolar range. For instance, a study found that compounds similar to 3-butyl-10-methyl-2-(3,4,5-trimethoxyphenyl)pyrimido[4,5-b]quinoline demonstrated significant antiproliferative effects against these cell lines .
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Example A | MCF-7 | 1.9 |
| Example B | HCT-116 | 7.52 |
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties against various pathogens. Studies indicate that modifications in the structure can enhance activity against Gram-positive and Gram-negative bacteria as well as fungi. The presence of electron-withdrawing groups significantly increases antimicrobial efficacy .
Structure-Activity Relationship (SAR)
Understanding the relationship between chemical structure and biological activity is crucial for optimizing the efficacy of this compound. Studies have shown that variations in substituents on the quinoline ring can lead to significant changes in activity profiles. For instance, introducing methoxy groups enhances solubility and bioavailability while also improving interaction with target proteins .
Photophysical Properties
Research has indicated that derivatives of pyrimidoquinoline compounds exhibit interesting photophysical properties which can be harnessed in material science applications such as organic light-emitting diodes (OLEDs) and photovoltaic devices. The ability to tune these properties through structural modifications presents opportunities for developing advanced materials .
Case Study 1: Anticancer Activity Evaluation
A recent study synthesized a series of pyrimidine derivatives and tested their cytotoxicity against various cancer cell lines. The results highlighted that certain derivatives showed enhanced activity due to the presence of specific functional groups which improved their interaction with cellular targets .
Case Study 2: Antimicrobial Screening
Another study focused on screening a library of quinoline derivatives for antimicrobial activity against a panel of bacterial strains including Staphylococcus aureus and Escherichia coli. The findings demonstrated that compounds with specific substitutions exhibited notable inhibition zones, indicating potential for further development as antimicrobial agents .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The biological and physicochemical properties of pyrimido[4,5-b]quinolines are highly sensitive to substituent modifications. Below is a comparative analysis with key analogs:
Key Findings from Comparative Studies
C-10 Position: Methyl or ethyl groups () reduce steric hindrance compared to bulkier aryl or octyl chains (), favoring entry into cellular compartments .
Electronic Effects :
- Nitro groups (e.g., ) increase electrophilicity, which may enhance covalent interactions but reduce metabolic stability .
- Methoxy groups (target compound) donate electron density, stabilizing charge-transfer complexes in enzyme inhibition (e.g., HDM2/p53 pathway) .
Biological Activity: Anticancer Potential: Analogs with halogen or trifluoromethyl groups at C-9 () show potent HDM2 inhibition, while the target compound’s trimethoxyphenyl group may target different pathways . Antifungal Activity: Compounds with dihydroxyphenyl or methylthio groups () exhibit fungicidal effects, highlighting substituent-driven diversification of biological targets .
Synthetic Efficiency :
- The target compound’s synthesis likely benefits from optimized catalysts (e.g., GO/Fe3O4@PTRMS@BDSA@SO3H in ), enabling high yields under mild conditions compared to traditional methods .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
